Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6R)-

DNA oxidative damage stereochemistry epimerization equilibrium

Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6R)- (CAS 58717-00-3) is the trans-(5R,6R) epimer of thymidine glycol (Tg), also designated 5,6-dihydroxy-5,6-dihydrothymidine. This compound belongs to the pyrimidine 2′-deoxyribonucleoside class and constitutes one of the four stereochemically defined diastereoisomers of thymidine glycol (5R,6S; 5R,6R; 5S,6R; 5S,6S).

Molecular Formula C10H16N2O6
Molecular Weight 260.24 g/mol
CAS No. 58717-00-3
Cat. No. B12679517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidine, 5,6-dihydro-6-hydroxy-, (5R,6R)-
CAS58717-00-3
Molecular FormulaC10H16N2O6
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESCC1C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O
InChIInChI=1S/C10H16N2O6/c1-4-8(15)11-10(17)12(9(4)16)7-2-5(14)6(3-13)18-7/h4-7,9,13-14,16H,2-3H2,1H3,(H,11,15,17)/t4-,5-,6+,7+,9+/m0/s1
InChIKeyYJLDZGKIGNIAQO-AJDRIWCOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6R)- (CAS 58717-00-3): Procurement-Relevant Identity and Class Context for the Trans-Thymidine Glycol Epimer


Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6R)- (CAS 58717-00-3) is the trans-(5R,6R) epimer of thymidine glycol (Tg), also designated 5,6-dihydroxy-5,6-dihydrothymidine. This compound belongs to the pyrimidine 2′-deoxyribonucleoside class and constitutes one of the four stereochemically defined diastereoisomers of thymidine glycol (5R,6S; 5R,6R; 5S,6R; 5S,6S). Thymidine glycol is the predominant oxidative base lesion formed in DNA upon exposure to reactive oxygen species, including those generated by ionizing radiation [1]. The (5R,6R) epimer is the trans form within the 5R diastereomeric pair (5R,6S–5R,6R) and, due to its chirality and equilibrium behavior, exhibits distinct biochemical processing properties relative to its cis counterpart and to the 5S diastereomeric pair [2].

Why Thymidine Glycol Isomer Mixes Cannot Substitute for Pure Trans-(5R,6R)-Thymidine Glycol in Repair and Structural Studies


Thymidine glycol exists as two diastereomeric pairs that interconvert via slow cis-trans epimerization, with the equilibrium strongly favoring the cis epimer for both the 5R and 5S families [1]. Consequently, a generic 'thymidine glycol' or even a '5R-Tg' preparation is invariably a mixture of cis and trans epimers—typically ~87% cis and ~13% trans for the 5R pair at the nucleoside level, shifting to ~70:30 in duplex DNA when paired opposite adenine [2]. This epimeric heterogeneity directly confounds quantitative repair assays, as human N-glycosylases such as hNTH1 and hNEIL1 process only one epimer within each diastereomeric pair, generating biphasic excision kinetics that obscure the true enzymatic rate [3]. Furthermore, the 5R and 5S diastereomeric pairs exhibit fundamentally different alkali lability and repair enzyme preferences, meaning substitution of one stereoisomer for another—or use of an undefined mixture—invalidates any comparative biochemical or structural conclusion [1][4].

Trans-(5R,6R)-Thymidine Glycol: Quantitative Differentiation Evidence Against Closest Stereoisomeric Analogs


Cis-Trans Equilibrium Ratio: Trans-(5R,6R) Is the Quantitatively Minor Epimer in the 5R Diastereomeric Pair

The (5R,6R)-thymidine glycol is the trans epimer of the 5R diastereomeric pair and exists in equilibrium with its cis counterpart, (5R,6S)-thymidine glycol. At equilibrium in aqueous solution at the nucleoside level, the cis-to-trans ratio for the 5R pair is 87:13 (i.e., ~6.7-fold favoring the cis epimer) [1]. When the 5R-Tg lesion is embedded in duplex DNA paired opposite adenine at 30 °C, the cis-5R,6S:trans-5R,6R ratio shifts to 7:3 (~2.3-fold favoring cis), demonstrating that the trans-(5R,6R) epimer is the minority species in both contexts [2]. In contrast, when the lesion is paired opposite guanine, the trans-5R,6R epimer falls below the NMR detection limit, indicating a near-exclusive cis-5R,6S population [2].

DNA oxidative damage stereochemistry epimerization equilibrium

Base Excision Repair Glycosylase Stereoselectivity: hNTH1 Prefers 5R-Tg 13-Fold Over 5S-Tg, with Biphasic Kinetics Governed by Cis-Trans Epimerization

Human NTH1 (hNTH1) excises the 5R thymine glycol diastereomeric pair with a 13:1 activity ratio relative to the 5S pair, whereas hNEIL1 shows only a 1.5:1 preference for the 5R over 5S pair [1]. Importantly, within each diastereomeric pair, only one epimer is processed enzymatically: biphasic excision kinetics reveal a fast phase (glycosylase cleavage of the preferred epimer) and a slow phase (rate-limited by cis-trans epimerization of the non-preferred epimer into the preferred form) [2]. The trans-(5R,6R) epimer thus directly influences the kinetic partitioning of 5R-Tg repair, as its presence slows overall lesion processing relative to a pure cis-(5R,6S) substrate [2]. Furthermore, the bacterial Endo III enzyme exhibits a >700-fold diastereoselectivity in binding, with Kd < 10 pM for the 5S isomer versus Kd = 7.4 nM for the 5R isomer, illustrating that stereochemistry at C5 dictates enzyme recognition across species [3].

DNA glycosylase base excision repair substrate specificity

Differential Alkali Lability: The 5R Diastereomeric Pair Is Significantly More Stable to Alkaline Conditions Than the 5S Pair, Modulated by Trans Epimer Proportion

The 5S diastereomeric pair (5S,6R/5S,6S) is significantly more alkali-labile than the 5R pair (5R,6S/5R,6R), attributable to the higher equilibrium proportion of the trans epimer in the 5S family—20% trans for 5S versus only 13% trans for 5R [1]. This differential alkali lability persists when the thymine glycol moiety is embedded in chemically oxidized poly(dA-dT)·poly(dA-dT), confirming that the chemical distinction between diastereomeric pairs is maintained in DNA [1]. The trans-(5R,6R) epimer, being the predominant alkali-labile species within the 5R pair, thus governs the chemical stability of any 5R-Tg-containing substrate under basic conditions, conferring greater stability to 5R-Tg relative to 5S-Tg in alkaline workup or storage protocols [1].

DNA lesion stability alkaline hydrolysis chemical stability

Cis-Thymine Glycol Glycosylase Specificity Constants: Endo III Shows 18-Fold Higher Catalytic Efficiency for (5S,6R) over (5R,6S), Informing Trans Epimer Context

Steady-state kinetic analysis of purified E. coli Endo III reveals that the catalytic efficiency (kcat/Km) for excision of the cis-(5S,6R)-Tg isomer is 0.57 min⁻¹ nM⁻¹, compared to only 0.031 min⁻¹ nM⁻¹ for the cis-(5R,6S)-Tg isomer—an ~18-fold difference [1]. This stereoselectivity is driven primarily by a ~15-fold lower Km for the (5S,6R) substrate (10 nM vs 146 nM), reflecting tighter enzyme binding to the 5S configuration [1]. Although these data are for the cis epimers, they establish the principle that glycosylase discrimination is exquisitely sensitive to stereochemistry at C5 and C6. The trans-(5R,6R) epimer, differing from cis-(5R,6S) only by inversion at C6, is therefore expected to exhibit distinct kinetic parameters that cannot be inferred from measurements on mixed-epimer substrates [1][2].

enzyme kinetics catalytic efficiency DNA repair glycosylase

Opposite-Base-Dependent Trans Epimer Stability: Trans-(5R,6R) Is Detectable Opposite Adenine but Not Opposite Guanine in Duplex DNA

NMR analysis of 5R-Tg site-specifically incorporated into duplex DNA demonstrates that the equilibrium between cis-(5R,6S) and trans-(5R,6R) is profoundly influenced by the identity of the opposite purine base. When 5R-Tg is paired opposite adenine (Tg·A), the cis:trans ratio is 7:3 at 30 °C, indicating that ~30% of the lesion population is the trans-(5R,6R) epimer [1]. However, when paired opposite guanine (Tg·G, mimicking the lesion arising from 5-methylcytosine oxidation and deamination), the trans-(5R,6R) signal is below the NMR detection threshold, implying a cis:trans ratio approaching 100:0 [1]. This base-pair-dependent epimer stability has direct consequences for repair protein recognition, as XPC/HR23B binding to the 5R-Tg·A lesion is superior to that of XPA, and both NER proteins encounter a mixed cis/trans population when Tg opposes adenine but a pure cis population when Tg opposes guanine [1].

base pairing context DNA lesion structure epimer stability

Cis-Trans Epimerization Kinetics: Identical Rate Constants for 5R and 5S Pairs Enable Controlled Equilibration Studies Using Pure Trans-(5R,6R)

The rate of cis-trans epimerization at equilibrium is essentially identical for the 5R and 5S diastereomeric pairs [1]. This means that the interconversion between trans-(5R,6R) and cis-(5R,6S) follows the same kinetic time constant as the interconversion between trans-(5S,6S) and cis-(5S,6R). Consequently, pure trans-(5R,6R)-thymidine glycol, when dissolved and incubated under defined conditions, will predictably equilibrate toward the 87:13 cis:trans ratio at a rate that matches the well-characterized 5S pair kinetics [1]. This property makes the trans-(5R,6R) epimer a uniquely valuable starting material for time-resolved studies of epimerization-driven changes in enzyme substrate availability, as the initial condition is a pure trans population rather than a pre-equilibrated mixture [1][2].

epimerization kinetics chemical equilibration lesion dynamics

Procurement-Driven Application Scenarios for Pure (5R,6R)-Thymidine Glycol Based on Stereochemical Differentiation Evidence


Stereochemically Resolved Base Excision Repair (BER) Enzyme Specificity Assays

Utilize pure trans-(5R,6R)-thymidine glycol to prepare oligonucleotide substrates with defined C5 and C6 stereochemistry. Kinetic measurements with hNTH1, hNEIL1, or Endo III can then assign whether the trans epimer is the preferred or non-preferred substrate within the 5R pair, resolving the mechanistic question left open by biphasic excision kinetics observed with mixed cis/trans substrates [1]. This application directly leverages the 13:1 hNTH1 preference for 5R over 5S-Tg and the >700-fold Endo III binding diastereoselectivity documented in Section 3 [2].

Time-Resolved Epimerization-Coupled Repair Dynamics Using Pure Trans Epimer as the Initial State

By starting with pure trans-(5R,6R)-thymidine glycol and allowing controlled equilibration toward the 87:13 cis:trans ratio, researchers can monitor the time-dependent emergence of glycosylase substrate activity, distinguishing the rate of enzymatic excision from the rate of cis-trans epimerization. This experimental design is impossible with pre-equilibrated mixtures and exploits the essentially identical epimerization rate constants across diastereomeric pairs established by Lustig et al. [1].

Opposite-Base-Context Structural Biology of Nucleotide Excision Repair (NER) Lesion Recognition

Incorporate pure trans-(5R,6R)-thymidine glycol into DNA duplexes opposite adenine or guanine for comparative NMR or X-ray crystallography studies of NER protein binding (XPA, XPC/HR23B). The dramatic difference in trans epimer stability between Tg·A and Tg·G contexts—cis:trans = 7:3 versus >99:<1—means that structural studies of the trans epimer are only feasible in the Tg·A context and require a pure trans starting material to maximize population [1].

Alkali-Resistant Oxidative Lesion Standard for DNA Damage Quantification Workflows

Employ (5R,6R)-thymidine glycol as an internal standard or reference lesion in alkaline hydrolysis-based DNA damage assays (e.g., alkaline comet assay, alkaline gel electrophoresis). The 5R diastereomeric pair's documented resistance to alkali lability relative to the 5S pair—attributable to its lower trans epimer proportion (13% vs 20%)—makes it a more stable benchmark for calibrating lesion detection sensitivity under basic conditions [1].

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